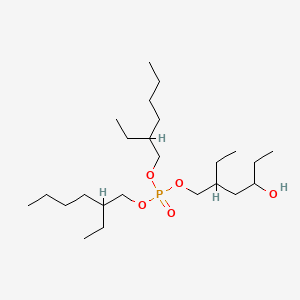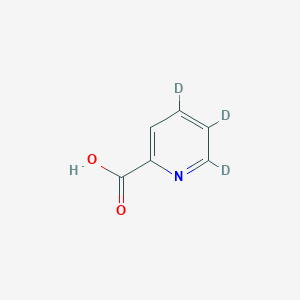
12-Methacryloyldodecyl Thiophosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methacryloyldodecyl Thiophosphorodichloridate is a UV-curable polymerizable compound primarily used to form durable composites. It is particularly applicable in the field of dentistry. The compound has a molecular formula of C16H29Cl2O3PS and a molecular weight of 403.34 g/mol.
Preparation Methods
The synthesis of 12-Methacryloyldodecyl Thiophosphorodichloridate involves the reaction of methacryloyl chloride with dodecyl thiophosphorodichloridate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Industrial production methods often involve the use of specialized equipment to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
12-Methacryloyldodecyl Thiophosphorodichloridate undergoes various chemical reactions, including:
Polymerization: The compound can undergo UV-induced polymerization to form durable composites.
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiophosphorodichloridate group can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include UV light for polymerization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-Methacryloyldodecyl Thiophosphorodichloridate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s polymerizable nature makes it useful in creating biocompatible materials for medical applications.
Medicine: In dentistry, it is used to form durable composites for dental restorations.
Industry: The compound’s ability to form strong, durable materials makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 12-Methacryloyldodecyl Thiophosphorodichloridate involves its polymerization under UV light. The methacryloyl group undergoes a radical polymerization reaction, leading to the formation of long polymer chains. These polymers are highly durable and resistant to degradation, making them suitable for various applications.
Comparison with Similar Compounds
12-Methacryloyldodecyl Thiophosphorodichloridate can be compared to other methacryloyl compounds, such as:
Methacryloyloxyethyl Thiophosphorodichloridate: Similar in structure but with a shorter alkyl chain.
Methacryloyloxypropyl Thiophosphorodichloridate: Another similar compound with a different alkyl chain length.
The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between flexibility and durability in the resulting polymers.
Properties
Molecular Formula |
C16H29Cl2O3PS |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
12-dichlorophosphinothioyloxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H29Cl2O3PS/c1-15(2)16(19)20-13-11-9-7-5-3-4-6-8-10-12-14-21-22(17,18)23/h1,3-14H2,2H3 |
InChI Key |
DEUCGSCDXFIJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCOP(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
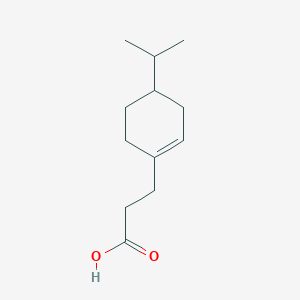
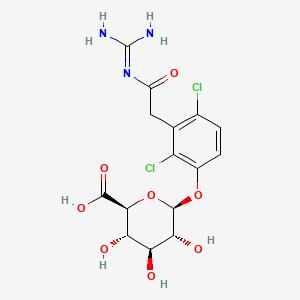


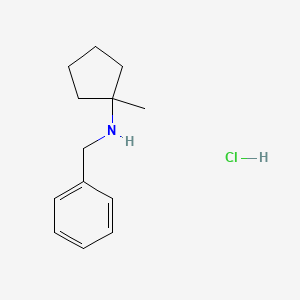
![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)
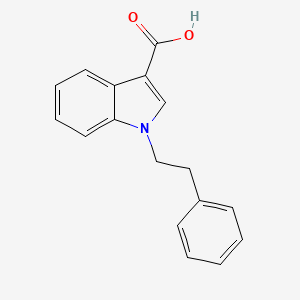
![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)

